

# An In-depth Technical Guide to Linsidomine Hydrochloride (CAS: 16142-27-1)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Linsidomine hydrochloride*

Cat. No.: *B013753*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary:** This document provides a comprehensive technical overview of **Linsidomine Hydrochloride** (CAS Number 16142-27-1), a vasodilator and nitric oxide donor. Also known as SIN-1, it is the active metabolite of the antianginal drug molsidomine. This guide covers its physicochemical properties, synthesis, mechanism of action, key signaling pathways, and relevant experimental data. Detailed experimental protocols for key assays and visualizations of its biochemical pathways are provided to support further research and development.

## Introduction

**Linsidomine Hydrochloride**, with the chemical identifier CAS 16142-27-1, is a sydnonimine derivative recognized for its potent vasodilatory and antiplatelet properties.<sup>[1][2]</sup> It is the pharmacologically active metabolite of molsidomine, a drug used in the treatment of angina pectoris.<sup>[3][4]</sup> Linsidomine's primary mechanism involves the spontaneous, non-enzymatic release of nitric oxide (NO), a critical signaling molecule in the cardiovascular system.<sup>[3]</sup> Beyond its vasodilatory effects, linsidomine is a unique pharmacological tool as it simultaneously generates superoxide radicals, leading to the formation of peroxy nitrite, a potent oxidizing and nitrating agent.<sup>[1][2]</sup> This dual activity makes it a subject of interest in studies related to both therapeutic vasodilation and oxidative stress-induced cellular processes.  
<sup>[1][3]</sup>

# Physicochemical and Pharmacokinetic Properties

**Linsidomine Hydrochloride** is a white to off-white solid compound.[\[1\]](#) Its key properties are summarized in the tables below.

## Physicochemical Data

| Property                       | Value                                      | Reference(s)        |
|--------------------------------|--------------------------------------------|---------------------|
| CAS Number                     | 16142-27-1                                 | <a href="#">[5]</a> |
| Molecular Formula              | <chem>C6H11ClN4O2</chem>                   | <a href="#">[6]</a> |
| Molecular Weight               | 206.63 g/mol                               | <a href="#">[6]</a> |
| Appearance                     | Solid                                      | <a href="#">[7]</a> |
| Melting Point                  | 186 °C                                     | <a href="#">[7]</a> |
| Water Solubility               | 50 mg/mL (Requires sonication)             | <a href="#">[1]</a> |
| DMSO Solubility                | 50 mg/mL (Requires sonication and warming) | <a href="#">[1]</a> |
| logP                           | -1.6                                       | <a href="#">[5]</a> |
| Topological Polar Surface Area | 49.6 Å <sup>2</sup>                        | <a href="#">[6]</a> |
| Hydrogen Bond Donors           | 2                                          | <a href="#">[6]</a> |
| Hydrogen Bond Acceptors        | 5                                          | <a href="#">[6]</a> |

## Pharmacokinetic Data

| Parameter                                 | Value                                                       | Condition                                                                                   | Reference(s) |
|-------------------------------------------|-------------------------------------------------------------|---------------------------------------------------------------------------------------------|--------------|
| Elimination Half-life (t <sub>1/2</sub> ) | 12 - 20 minutes                                             | In plasma (Linsidomine/SIN-1)                                                               | [8]          |
| Metabolite Half-life (t <sub>1/2</sub> )  | 1.5 ± 0.5 hours                                             | Terminal phase (SIN-1C metabolite)                                                          | [8]          |
| Bioavailability                           | Metabolite of Molsidomine (oral admin.)                     | Not directly administered orally in studies                                                 | [9]          |
| Metabolism                                | Rapidly degrades in plasma                                  | Forms inactive metabolite SIN-1C                                                            | [8]          |
| Excretion                                 | Mainly extrarenal clearance of metabolite                   | Renal excretion of metabolite is ~5.8% in healthy subjects and ~0.8% in renal insufficiency | [8]          |
| Effect of Disease                         | Prolonged t <sub>1/2</sub> in patients with liver cirrhosis | Linsidomine t <sub>1/2</sub> : 7.5 ± 5.4 h (vs 1.0 h healthy)                               | [2][10]      |

## Synthesis

The primary synthetic route to sydnonimines like linsidomine involves the nitrosylation of  $\alpha$ -aminonitriles, followed by cyclization under strong acidic conditions, typically using HCl to yield the hydrochloride salt.[11]

## Representative Synthesis Protocol

A common synthesis for **Linsidomine Hydrochloride** is outlined as follows:

- Step 1: Formation of N-morpholino-2-aminoacetonitrile. N-aminomorpholine is reacted with potassium cyanide and formaldehyde in an aqueous solution.
- Step 2: Nitrosation. The resulting N-morpholino-2-aminoacetonitrile is then nitrosated using sodium nitrite (NaNO<sub>2</sub>) and hydrochloric acid (HCl) in water to yield N-nitroso-N-morpholino-

2-aminoacetonitrile.

- Step 3: Cyclization. The final step involves the cyclization of the nitroso compound by treatment with HCl in a solvent such as methanol to produce **Linsidomine Hydrochloride**.  
[\[11\]](#)

## Pharmacology and Mechanism of Action

Linsidomine is a prodrug that acts as a direct donor of nitric oxide (NO).[\[8\]](#) Unlike organic nitrates, its conversion to release NO is non-enzymatic. The parent compound, Linsidomine (SIN-1), undergoes metabolic conversion to SIN-1A, which then spontaneously decomposes to release NO.[\[8\]](#) Simultaneously, this decomposition generates superoxide ( $O_2^-$ ), which can rapidly react with NO to form peroxynitrite ( $ONOO^-$ ).

The released NO diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC).[\[8\]](#) Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[\[8\]](#) The subsequent elevation in intracellular cGMP levels activates Protein Kinase G (PKG), which phosphorylates various downstream targets. This cascade leads to a reduction in intracellular calcium concentrations, resulting in smooth muscle relaxation, vasodilation, and inhibition of platelet aggregation.[\[8\]](#)



[Click to download full resolution via product page](#)

**Figure 1:** Spontaneous decomposition of Linsidomine (SIN-1).

## Key Signaling Pathways

### NO-sGC-cGMP Vasodilation Pathway

This is the canonical pathway for linsidomine-induced vasodilation. The increase in cGMP is the central event, leading to the activation of PKG and subsequent smooth muscle relaxation.



[Click to download full resolution via product page](#)

**Figure 2:** The NO-sGC-cGMP signaling pathway for vasodilation.

## Nrf2 Pathway Activation

Linsidomine has been shown to induce the nuclear accumulation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor in the antioxidant response.[\[1\]](#) Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Oxidative stress, potentially from linsidomine's generation of reactive species, can disrupt the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes.



[Click to download full resolution via product page](#)

**Figure 3:** Nrf2 antioxidant pathway activation by Linsidomine.

## Summary of Preclinical and Clinical Data

Linsidomine has been evaluated in various experimental models, from cell cultures to clinical trials. The following table summarizes key quantitative findings.

| Application/Model                             | Concentration / Dose                   | Observed Effect                                                                                                 | Reference(s)         |
|-----------------------------------------------|----------------------------------------|-----------------------------------------------------------------------------------------------------------------|----------------------|
| In Vitro - Chondrocytes (ATDC5, C28/I2)       | 0 - 5 mM (24 h)                        | Reduced cell activity; induced necrosis and apoptosis.                                                          | <a href="#">[1]</a>  |
| In Vitro - Neuronal Cells (PC12)              | 30 - 1000 $\mu$ M                      | Prevented $Zn^{2+}$ -induced neuronal death.                                                                    | <a href="#">[1]</a>  |
| In Vitro - Endothelial Cells (EAhy926, HUVEC) | 1 mM (2-3 h)                           | Induced nuclear accumulation of Nrf2.                                                                           | <a href="#">[1]</a>  |
| In Vitro - Rat Aortic Smooth Muscle Cells     | 0 - 500 $\mu$ M (30 min)               | Inhibited PDGF-BB-induced cell migration and proliferation.                                                     | <a href="#">[1]</a>  |
| Clinical - Renal Insufficiency Study          | 2 mg (IV short infusion)               | No evidence of drug accumulation with repetitive dosing.                                                        | <a href="#">[8]</a>  |
| Clinical - Myocardial Infarction Study        | $\sim$ 1 mg/h (continuous IV infusion) | Well-tolerated; suitable for acute coronary syndromes.                                                          | <a href="#">[12]</a> |
| Clinical - Unstable Angina Study              | $\sim$ 1 mg/h (IV infusion for 72h)    | At least as efficacious as isosorbide dinitrate in stabilizing patients.                                        | <a href="#">[13]</a> |
| Clinical - Coronary Angiography Study         | 0.8 mg (intracoronary injection)       | Produced effective vasodilation with significantly less hypotensive effect compared to nitroglycerin (0.15 mg). | <a href="#">[14]</a> |

## Detailed Experimental Protocols

# Protocol: Measurement of cGMP in Cultured Vascular Smooth Muscle Cells

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify intracellular cGMP levels following treatment with **Linsidomine Hydrochloride**.[\[15\]](#)

- Cell Culture: Plate rat aortic smooth muscle cells (RASMCs) in 24-well plates and grow to 80-90% confluence.
- Serum Starvation: Replace the growth medium with a serum-free medium for 24 hours prior to the experiment to reduce basal signaling activity.
- Treatment: Prepare fresh solutions of **Linsidomine Hydrochloride** in a serum-free medium at desired concentrations (e.g., 0, 1, 10, 100  $\mu$ M). Aspirate the starvation medium and add the Linsidomine solutions to the wells. Incubate for 10 minutes at 37°C.
- Cell Lysis: Aspirate the treatment medium and immediately add 200  $\mu$ L of 0.1 M HCl to each well. Incubate for 20 minutes at room temperature with gentle shaking to lyse the cells and stop enzymatic activity.
- Sample Preparation: Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at 1000 x g for 10 minutes at 4°C to pellet cellular debris.
- ELISA: Use the supernatant for cGMP quantification using a commercially available cGMP competitive ELISA kit. Follow the manufacturer's instructions, which typically involve:
  - Acetylation of samples and standards to improve assay sensitivity.
  - Adding samples/standards, cGMP-HRP conjugate, and anti-cGMP antibody to the pre-coated plate.
  - Incubating, washing, and adding a substrate solution (e.g., TMB).
  - Stopping the reaction and reading the absorbance at 450 nm.
- Data Analysis: Calculate cGMP concentrations based on the standard curve. Normalize the results to the total protein content of a parallel well, determined by a BCA or Bradford assay.

# Protocol: Vascular Smooth Muscle Cell (VSMC) Migration Assay

This protocol details a transwell (Boyden chamber) assay to assess the effect of Linsidomine on VSMC migration induced by a chemoattractant like Platelet-Derived Growth Factor (PDGF).

[1][16][17]

- Chamber Preparation: Use transwell inserts with an 8.0  $\mu\text{m}$  pore size polycarbonate membrane. Coat the top side of the membrane with 10  $\mu\text{g}/\text{mL}$  collagen I and allow it to dry in a sterile hood.
- Cell Preparation: Culture VSMCs to ~80% confluence. Serum-starve the cells for 24 hours. On the day of the experiment, detach the cells using trypsin, wash, and resuspend them in a serum-free medium at a density of  $2 \times 10^5$  cells/mL.
- Assay Setup:
  - Lower Chamber: Add 600  $\mu\text{L}$  of serum-free medium containing the chemoattractant (e.g., 20  $\text{ng}/\text{mL}$  PDGF-BB) to the lower wells of a 24-well plate.
  - Upper Chamber: Pre-incubate the cell suspension with various concentrations of **Linsidomine Hydrochloride** (e.g., 0, 10, 100, 500  $\mu\text{M}$ ) for 30 minutes at 37°C. Add 200  $\mu\text{L}$  of the treated cell suspension ( $4 \times 10^4$  cells) to the top of each transwell insert.
- Incubation: Place the plate in a 37°C, 5% CO<sub>2</sub> incubator for 6-8 hours to allow for cell migration.
- Cell Staining and Counting:
  - Carefully remove the inserts from the wells.
  - Using a cotton swab, gently wipe away the non-migrated cells from the top surface of the membrane.
  - Fix the migrated cells on the bottom surface by immersing the insert in 4% paraformaldehyde for 15 minutes.

- Stain the cells with 0.1% Crystal Violet for 20 minutes.
- Wash the inserts gently in water and allow them to air dry.
- Quantification: Using a light microscope, count the number of migrated, stained cells in 5-10 random high-power fields per membrane. Calculate the average number of migrated cells per field for each condition.



[Click to download full resolution via product page](#)

**Figure 4:** Experimental workflow for a VSMC transwell migration assay.

## Conclusion

**Linsidomine Hydrochloride** (CAS 16142-27-1) is a multifaceted pharmacological agent whose primary action as a spontaneous nitric oxide donor underpins its potent vasodilatory effects. Its well-defined mechanism via the sGC-cGMP pathway makes it a valuable therapeutic candidate for cardiovascular conditions like angina and a useful tool for research. Furthermore, its ability to generate superoxide and activate other cellular pathways, such as the Nrf2 antioxidant response, highlights its complexity and offers additional avenues for investigation into its roles in both physiological signaling and pathophysiology related to oxidative stress. The data and protocols presented in this guide serve as a foundational resource for professionals engaged in the study and development of this compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics of molsidomine and its active metabolite, linsidomine, in patients with liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linsidomine - Wikipedia [en.wikipedia.org]
- 4. A small-molecule Nrf1 and Nrf2 activator mitigates polyglutamine toxicity in spinal and bulbar muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Linsidomine Hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Pharmacokinetics of linsidomine (SIN 1) after single and multiple intravenous short infusions in patients with renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of molsidomine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of molsidomine and its active metabolite, linsidomine, in patients with liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of linsidomine on the human radial artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hemodynamics, tolerability, and pharmacokinetics of linsidomine (SIN-1) infusion during the acute phase of uncomplicated myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative efficacy of the intravenous administration of linsidomine, a direct nitric oxide donor, and isosorbide dinitrate in severe unstable angina. A French multicentre study. French Group of Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Hemodynamic response to intracoronary injection of a vasodilator during coronary angiography. A randomized comparative study of trinitrin and linsidomin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assays for in vitro monitoring of human airway smooth muscle (ASM) and human pulmonary arterial vascular smooth muscle (VSM) cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regulation of vascular smooth muscle cell migration and proliferation in vitro and in injured rat arteries by a synthetic matrix metalloproteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Linsidomine Hydrochloride (CAS: 16142-27-1)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b013753#linsidomine-hydrochloride-cas-number-16142-27-1>

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)